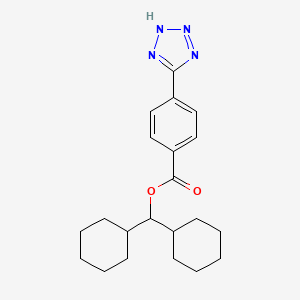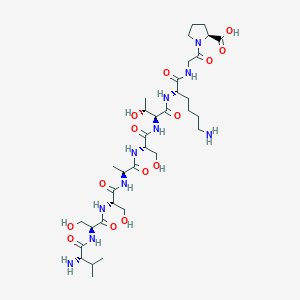
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a bromobut-1-en-1-yl group attached to the benzopyran core
Métodos De Preparación
The synthesis of 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one typically involves the reaction of a benzopyran derivative with a bromobut-1-en-1-yl halide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobut-1-en-1-yl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, into the molecule.
Reduction Reactions: The double bond in the bromobut-1-en-1-yl group can be reduced to form the corresponding saturated derivative.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Biology: Benzopyran derivatives, including 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one, have been investigated for their potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry: The compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism of action of 3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved in the compound’s mechanism of action.
Comparación Con Compuestos Similares
3-(1-Bromobut-1-en-1-yl)-1H-2-benzopyran-1-one can be compared with other benzopyran derivatives, such as:
3-(1-Chlorobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with a chlorine atom instead of a bromine atom.
3-(1-Fluorobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with a fluorine atom instead of a bromine atom.
3-(1-Iodobut-1-en-1-yl)-1H-2-benzopyran-1-one: Similar in structure but with an iodine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromobut-1-en-1-yl group, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
653597-79-6 |
|---|---|
Fórmula molecular |
C13H11BrO2 |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
3-(1-bromobut-1-enyl)isochromen-1-one |
InChI |
InChI=1S/C13H11BrO2/c1-2-5-11(14)12-8-9-6-3-4-7-10(9)13(15)16-12/h3-8H,2H2,1H3 |
Clave InChI |
BDQXWVFHZKPQPB-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C1=CC2=CC=CC=C2C(=O)O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-{[Ethyl(methyl)amino]methyl}-6-methylphenyl)acetamide](/img/structure/B12531485.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B12531488.png)

![2-{(E)-[(2-Methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12531505.png)
![4,4',4''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tri(benzene-1,2-dicarbonitrile)](/img/structure/B12531510.png)
![3-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12531512.png)

![Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate](/img/structure/B12531525.png)
![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)
![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)

